6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXXTSIIMXLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline and Analogous Structures
De Novo Synthetic Routes to Functionalized Tetrahydroisoquinolines
The construction of the tetrahydroisoquinoline core from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce desired functional groups at various positions.
Strategies for Incorporating Fluorine and Methyl Substituents
The synthesis of fluorinated tetrahydroisoquinolines often involves the use of fluorine-containing building blocks. thieme.dethieme.de One common strategy is to start with a fluorinated phenethylamine (B48288) or a related precursor, which already contains the fluorine atom at the desired position on the aromatic ring. The subsequent cyclization reaction then forms the heterocyclic ring. The incorporation of a methyl group at the C3 position can be achieved by using a starting material that contains the corresponding stereocenter or by a cyclization reaction that creates it.
The introduction of fluorine into organic molecules can be challenging due to the unique reactivity of fluorine-containing reagents. nih.gov However, various methods have been developed for the synthesis of organofluorine compounds. cas.cn For the synthesis of 6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, a retrosynthetic analysis might start with a 4-fluorophenethylamine (B75468) derivative and a propylene (B89431) oxide equivalent to introduce the methyl group at the C3 position.
Oxidative Ring Opening and Reductive Cyclization Protocols
A novel and efficient de novo synthetic route to functionalized tetrahydroisoquinolines is based on an oxidative ring opening of indene (B144670) derivatives followed by a reductive cyclization. thieme.demtak.hunih.govnih.gov This method provides a flexible approach to a variety of substituted THIQs. The general scheme involves the dihydroxylation of the double bond in an indene precursor, followed by oxidative cleavage with an oxidizing agent like sodium periodate (B1199274) (NaIO4) to yield a diformyl intermediate. thieme.de This intermediate is then subjected to a double reductive amination with a primary amine to form the tetrahydroisoquinoline ring. thieme.demtak.hunih.govnih.gov
To synthesize a 6-fluoro-substituted THIQ, a 5-fluoroindene would be the logical starting material. The subsequent oxidative cleavage and reductive cyclization with an appropriate amine would yield the desired 6-fluoro-1,2,3,4-tetrahydroisoquinoline. The incorporation of the 3-methyl group would require a more substituted indene precursor.
| Starting Material | Key Steps | Product | Reference |
| Indene derivatives | 1. Dihydroxylation (e.g., OsO4) 2. Oxidative cleavage (e.g., NaIO4) 3. Reductive amination with a primary amine | Functionalized 1,2,3,4-tetrahydroisoquinolines | thieme.de |
| 2-Phenyl-1H-indene | 1. Oxidation to vicinal diol 2. NaIO4-mediated oxidative ring opening 3. Reductive amination with (R)-(+)-chiral amine and NaBH3CN | Chiral tetrahydroisoquinoline derivative | mtak.hunih.gov |
Asymmetric Synthesis and Stereocontrol Approaches for this compound
The biological activity of chiral tetrahydroisoquinolines is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the stereocenters at C1 and C3 is of great importance.
Enantioselective Synthesis via Chiral Auxiliaries and Catalysis
Enantioselective synthesis of tetrahydroisoquinolines can be achieved through various catalytic methods, including asymmetric hydrogenation, transfer hydrogenation, and reductive amination. mdpi.com Transition metal catalysts, such as those based on iridium, rhodium, and ruthenium, with chiral ligands have been successfully employed for the asymmetric hydrogenation of dihydroisoquinolines to yield chiral THIQs with high enantioselectivity. mdpi.comrsc.org
Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline precursor, directing the stereochemical outcome of a subsequent reduction of the C=N double bond. nih.govrsc.org After the stereocenter is established, the chiral auxiliary can be removed.
The Pictet-Spengler reaction, a classic method for THIQ synthesis, can also be rendered enantioselective by using a chiral catalyst, often a chiral Brønsted acid. nih.gov Furthermore, enzymatic approaches, such as the use of norcoclaurine synthase, have been shown to catalyze the stereoselective Pictet-Spengler reaction to produce optically active tetrahydroisoquinolines. nih.gov
| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Chiral Rh/(R,R)-TsDPEN complex | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Excellent | mdpi.com |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst with AgSbF6 additive | 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 98% | mdpi.com |
| Intramolecular Asymmetric Reductive Amination | Iridium complex of tBu-ax-Josiphos | N-Boc protected amino ketone | Chiral Tetrahydroisoquinoline | 80-99% | rsc.org |
| 1,3-Dipolar Cycloaddition | Chiral primary amine catalyst | C,N-cyclic azomethine imines and allyl alkyl ketones | Tetrahydroisoquinoline derivatives | up to >95% | mdpi.com |
Diastereoselective Synthesis Methods
When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative stereochemistry. For this compound, which has a stereocenter at C3, the introduction of a substituent at C1 would create a second stereocenter, leading to the possibility of diastereomers.
Diastereoselective methods often rely on the influence of an existing stereocenter to direct the formation of a new one. For instance, the reduction of a 1-substituted-3-methyl-3,4-dihydroisoquinolinium salt can proceed with high diastereoselectivity, where the existing methyl group at C3 directs the approach of the reducing agent to the C1 position.
The Pomeranz–Fritsch–Bobbitt cyclization is another classical method that can be adapted for diastereoselective synthesis. nih.gov By using chiral starting materials, such as chiral N-tert-butanesulfinylimines, it is possible to synthesize enantiomerically enriched protoberberine alkaloids with high diastereoselectivity. nih.gov Similarly, the Petasis reaction can be employed to create chiral morpholinone derivatives, which can then be transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids in a diastereoselective manner. nih.gov
Regioselective Functionalization Strategies for the Tetrahydroisoquinoline Core
The functionalization of a pre-existing tetrahydroisoquinoline core at a specific position is a valuable strategy for the synthesis of diverse analogs. The C1 position of the THIQ skeleton is particularly amenable to functionalization. acs.org Oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines can be achieved using a copper nanocatalyst, allowing for the introduction of various nucleophiles at the C1 position. acs.org
Another approach involves the regioselective Pictet-Spengler reaction. By carefully choosing the reaction conditions and the nature of the substituents on the aromatic ring of the phenethylamine precursor, it is possible to direct the cyclization to occur at a specific position, thus controlling the regiochemistry of the resulting tetrahydroisoquinoline. nih.gov
For the synthesis of more complex structures, such as those containing the Erythrina alkaloid core, regioselective ring-opening reactions of oxabicyclic adducts derived from intramolecular Diels-Alder reactions can provide key intermediates for the construction of the spirocyclic tetrahydroisoquinoline system. acs.org
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles, allowing for the precise installation of a wide range of substituents. organic-chemistry.org
In the context of fluorinated tetrahydroisoquinolines, the fluorine atom itself can serve as a moderate DMG. organic-chemistry.orgnih.gov The ortho-directing capability of fluorine in lithiation reactions is well-documented. nih.gov This approach was successfully employed in the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a key precursor for 1,8-disubstituted tetrahydroisoquinolines. The synthesis involved the protection of the nitrogen atom, followed by ortho-lithiation directed by the fluorine atom, and subsequent reaction with an electrophile like N,N-dimethylformamide (DMF). nih.gov
Key Features of Directed Ortho-Metalation:
High Regioselectivity: Functionalization occurs exclusively at the position ortho to the directing group, which is a significant advantage over classical electrophilic aromatic substitution that often yields mixtures of ortho and para isomers. wikipedia.org
Strong Bases: The reaction requires strong organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) to achieve deprotonation of the aromatic C-H bond. uwindsor.ca
Coordinating Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates, increasing the basicity and efficiency of the reaction. baranlab.orguwindsor.ca
Versatility of Electrophiles: The generated aryllithium species can react with a broad spectrum of electrophiles, including aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides.
The table below summarizes the relative strengths of various directing metalation groups, highlighting the role of different functional groups in facilitating this transformation.
| DMG Strength | Directing Metalation Groups (DMGs) |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM, -CH=NR |
| Moderate | -OMe, -NR₂, -F, -Cl, -CF₃ |
| Weak | -CH₂O⁻, -O⁻, -Ph, -S⁻ |
| Data sourced from Organic Chemistry Portal. organic-chemistry.org |
This methodology provides a direct route to functionalize the aromatic ring of compounds like 6-fluoro-tetrahydroisoquinoline at the C-5 or C-7 positions, depending on the orientation and influence of other substituents on the tetrahydroisoquinoline core.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
Substitution reactions on the aromatic A-ring of the tetrahydroisoquinoline scaffold are fundamental for molecular diversification. Both electrophilic and nucleophilic pathways are employed, with the electronic nature of the ring and its substituents dictating the feasibility and outcome of these transformations.
Electrophilic Aromatic Substitution (EAS): Classical syntheses of tetrahydroisoquinolines, such as the Pictet-Spengler and Bischler-Napieralski reactions, inherently involve an intramolecular electrophilic aromatic substitution step for the crucial ring closure. rsc.orgconicet.gov.ar For a pre-formed 6-fluoro-tetrahydroisoquinoline, further EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed by the existing substituents. The fluorine atom is an ortho-, para-directing deactivator, while the alkyl portion fused to the ring is an ortho-, para-directing activator. The interplay between these groups determines the regioselectivity of the substitution.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
For 6-fluoro-tetrahydroisoquinoline derivatives, the fluorine atom plays a dual role. Firstly, as a moderately electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions. masterorganicchemistry.com Secondly, and more significantly, fluorine can act as an excellent leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com The subsequent cleavage of the strong C-F bond is not rate-limiting as it leads to the restoration of aromaticity. masterorganicchemistry.com
SNAr reactions on fluoroaromatic compounds are effective for introducing a variety of nucleophiles, as demonstrated by the successful substitution of fluorine in 8-fluoro-3,4-dihydroisoquinoline with amines like morpholine (B109124) and pyrrolidine. nih.gov
| Reaction Parameter | Description |
| Mechanism | Addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.org |
| Requirement | The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). libretexts.org |
| EWG Position | The EWG must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate via resonance. libretexts.org |
| Leaving Group Trend | F > Cl > Br > I. Fluorine is often the best leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack. youtube.com |
| Common Nucleophiles | Alkoxides (RO⁻), amines (R₂NH), thiols (RS⁻), hydroxide (B78521) (OH⁻). |
While some SNAr reactions follow the classical two-step pathway, recent computational and experimental studies have identified a class of concerted SNAr reactions where the bond formation and bond breaking occur in a single step, particularly when the aromatic ring lacks strong activating groups. nih.gov
Modern Multicomponent Reactions (MCRs) and Cascade Processes in Tetrahydroisoquinoline Synthesis
Modern synthetic chemistry increasingly favors strategies that build molecular complexity in a single step, minimizing waste and improving efficiency. Multicomponent reactions (MCRs) and cascade (or tandem) processes are at the forefront of this paradigm, enabling the rapid assembly of complex scaffolds like tetrahydroisoquinolines from simple, readily available starting materials. rsc.orgacs.org
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms from the starting materials. rsc.org This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds. Several MCRs have been developed for the synthesis of highly substituted tetrahydroisoquinolines.
One notable example is a three-component reaction involving carboxylic acids, alkynyl ethers, and dihydroisoquinolines, which provides access to a variety of complex tetrahydroisoquinolines through simple experimental procedures. acs.orgnih.gov Another MCR strategy utilizes aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in high yields (85–97%). rsc.org These methods demonstrate the power of MCRs to construct densely functionalized heterocyclic systems efficiently.
Cascade Reactions: Cascade reactions involve two or more sequential transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient for creating multiple chemical bonds and stereocenters in a single operation. An unprecedented cascade approach has been developed to access complex C-3-functionalized tetrahydro-3,4'-biisoquinolines. chemrxiv.orgchemrxiv.org The key to this process is the successive formation of two iminium intermediates, leading to the formation of three new bonds and enabling the creation of significant molecular complexity from simple substrates. chemrxiv.orgchemrxiv.org
Another innovative approach involves an olefin difunctionalization where a nitrogen-centered radical adds to a double bond, followed by a [4+2] annulation to form the tetrahydroisoquinoline ring. thieme-connect.com This method can be streamlined into a multicomponent reaction starting from an alkane, an alkene, and a sulfonamide precursor. thieme-connect.com
| Strategy | Key Features | Starting Materials (Example) | Product Type (Example) | Reference |
| MCR | One-pot, three+ components, high atom economy. | Carboxylic acids, alkynyl ethers, dihydroisoquinolines. | Complex Tetrahydroisoquinolines. | nih.gov, acs.org |
| MCR | Solvent-free conditions, high yields. | Aromatic aldehydes, N-methyl piperidin-4-one, malononitrile. | 6-Amino-8-aryl-tetrahydroisoquinolines. | rsc.org |
| Cascade Reaction | Multiple bond formations in one pot, complex scaffolds. | Vinylbenzylcarbamates, isoquinolines. | Tetrahydro-3,4'-biisoquinolines. | chemrxiv.org, chemrxiv.org |
| Olefin Difunctionalization | Radical addition followed by [4+2] annulation. | Alkane, alkene, sulfonamide precursor. | N-sulfonyl-tetrahydroisoquinolines. | thieme-connect.com |
These modern synthetic strategies provide powerful and versatile platforms for the synthesis of this compound and a vast array of its analogs, facilitating the exploration of their chemical and biological properties.
Chemical Transformations and Derivatization Strategies of the 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Scaffold
Functional Group Interconversions on the Tetrahydroisoquinoline Ring System
The presence of a fluorine atom on the aromatic ring of 6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline opens up possibilities for various functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr). Although aryl fluorides are generally less reactive than other aryl halides in classical SNAr reactions, their reactivity can be enhanced, particularly when the ring is activated by electron-withdrawing groups or through the use of modern catalytic systems.
Nucleophilic aromatic substitution reactions on unactivated fluoroarenes can be facilitated by organic photoredox catalysis. nih.gov This method enables the defluorination and subsequent substitution with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov For the this compound scaffold, this could allow for the introduction of a range of functional groups at the C-6 position, significantly diversifying the molecular architecture. The success of such transformations is often dependent on the electronic properties of the aromatic ring and the nature of the nucleophile. nih.govlibretexts.org
The fluorine atom can be replaced by other functional groups, which can then be further manipulated. For instance, displacement of the fluoride (B91410) with an amino group would introduce a versatile handle for further derivatization, such as diazotization followed by substitution, or amide bond formation. Similarly, conversion to a hydroxyl or methoxy (B1213986) group can alter the electronic and steric properties of the molecule, influencing its biological activity. While specific examples for the 6-fluoro-3-methyl derivative are not extensively documented, the general principles of SNAr on fluoroaromatic compounds provide a predictive framework for its reactivity. libretexts.orgsemanticscholar.org
C-H Functionalization Methodologies for Enhanced Structural Diversity
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds, offering an atom- and step-economical approach to molecular diversification. For the this compound scaffold, C-H functionalization can occur at several positions on both the aromatic and the heterocyclic rings.
Palladium-catalyzed intramolecular C-H activation has been successfully employed for the synthesis of fused quinoline (B57606) and dihydroquinoline systems. rsc.org This strategy could potentially be adapted for intramolecular cyclizations of appropriately substituted this compound derivatives to generate novel polycyclic structures. Research has also demonstrated the site-selective C-H olefination of indolines and tetrahydroquinolines using palladium catalysis with a specific S,O-ligand, highlighting the potential for functionalizing the aromatic portion of the tetrahydroisoquinoline core. researchgate.net
Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the C-7 arylation of indolines, suggesting that similar strategies could be developed for the regioselective functionalization of the tetrahydroisoquinoline ring. researchgate.net The directing-group-free approach is particularly attractive as it avoids the need for installation and removal of directing groups. The inherent electronic properties of the this compound, influenced by the fluorine and methyl substituents, would play a crucial role in directing the regioselectivity of such C-H functionalization reactions.
N-Alkylation and Acylation Reactions on the Tetrahydroisoquinoline Nitrogen
The secondary amine of the tetrahydroisoquinoline ring is a prime site for modification through N-alkylation and N-acylation reactions, which can significantly impact the pharmacological properties of the resulting derivatives. These reactions are generally high-yielding and can be accomplished using a wide variety of reagents and conditions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using alkyl halides, reductive amination, or other alkylating agents. For instance, the methylation of 8-fluoro-3,4-dihydroisoquinolinium iodide with subsequent reduction using sodium borohydride (B1222165) yields 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. A similar strategy could be applied to the 6-fluoro-3-methyl isomer. Photocatalytic methods have also been developed for the deaminative benzylation and alkylation of tetrahydroisoquinolines using N-alkylpyrydinium salts. beilstein-journals.org
N-Acylation introduces an acyl group to the nitrogen, forming an amide linkage. This is typically achieved by reacting the tetrahydroisoquinoline with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. A series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their biological activities. nih.gov For example, novel N-flurbiprofen-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized via intramolecular α-amidoalkylation reactions. mdpi.com
Below is a table summarizing representative N-alkylation and N-acylation reactions on fluorinated tetrahydroisoquinoline scaffolds, which are analogous to the potential transformations of this compound.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Fluoro-3,4-dihydroisoquinolinium iodide | 1. MeI 2. NaBH4 | 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | - | Analogous reaction |
| N-Aryl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Benzylpyridinium salt, photocatalyst | N-Aryl-1-benzyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | 44 | beilstein-journals.org |
| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Flurbiprofen, PPA/SiO2 | N-Flurbiprofen-1,2,3,4-tetrahydroisoquinoline | - | mdpi.com |
| 1,2,3,4-Tetrahydroisoquinolines | Various acyl chlorides | N-Acyl-1,2,3,4-tetrahydroisoquinolines | Varies | nih.gov |
Ring Expansion and Contraction Studies (if applicable to tetrahydroisoquinolines generally)
Ring expansion and contraction reactions offer pathways to novel heterocyclic systems that may possess unique biological activities. While not specific to the 6-fluoro-3-methyl derivative, several rearrangement reactions are generally applicable to the tetrahydroisoquinoline scaffold and can lead to changes in ring size.
The Stevens rearrangement is a base-promoted 1,2-migration of a group from a quaternary ammonium (B1175870) salt to an adjacent carbanion, which can result in ring expansion. chemistry-reaction.comwikipedia.orgsynarchive.comwikiwand.com For a tetrahydroisoquinoline derivative, quaternization of the nitrogen followed by treatment with a strong base could induce a Stevens rearrangement, potentially leading to a benzodiazepine (B76468) derivative. The competing Sommelet-Hauser rearrangement , a chemistry-reaction.comwikipedia.org-sigmatropic shift, can also occur with benzylic quaternary ammonium salts, leading to ortho-substitution on a benzyl (B1604629) group attached to the nitrogen. nih.govwikipedia.orgchemistry-reaction.comresearchgate.netdrugfuture.com
The Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement , are methods for one-carbon ring expansion of cyclic amines. wikipedia.orgyoutube.comslideshare.netorganicreactions.orgwikipedia.org These reactions proceed through the diazotization of a primary amine followed by a carbon migration. While this would require the presence of an aminomethyl group on the tetrahydroisoquinoline ring, it represents a potential strategy for accessing larger ring systems. For example, a 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline derivative could potentially be rearranged to a tetrahydrobenzazepine derivative.
These rearrangement reactions provide plausible, albeit not always high-yielding, routes to expand the tetrahydroisoquinoline ring system, offering access to novel and structurally diverse heterocyclic scaffolds.
Structure Activity Relationship Sar Methodologies for 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Derivatives
Principles of Systematic Structural Modification and Analog Design
Systematic structural modification is a cornerstone of medicinal chemistry, aiming to enhance a lead compound's desirable properties while minimizing adverse effects. For the 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline scaffold, this process involves the methodical alteration of its structure to probe the chemical space around the core. Analog design is the process of creating new molecules that are structurally related to the initial lead compound. nih.gov
Key strategies for designing analogs of this scaffold include:
Modification of the Aromatic Ring: Altering the position of the fluorine atom (e.g., to the 5, 7, or 8-position) or introducing additional substituents can significantly impact electronic distribution and interactions with the target protein.
Variation at the 3-Position: The methyl group at the C-3 position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) or functional groups (e.g., hydroxyl, methoxy) to explore steric and electronic requirements in the binding pocket. This position is also a key chiral center, making stereochemistry a critical factor.
Substitution on the Amine: The secondary amine of the tetrahydroisoquinoline ring is a common site for modification. Introducing different substituents can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic profiles.
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, which can lead to similar biological activity. For instance, the fluorine atom could be replaced by a hydroxyl or cyano group to probe the effects of hydrogen bonding and electronic properties.
These modifications allow chemists to build a comprehensive SAR profile, identifying the key pharmacophoric elements responsible for the desired biological activity. rsc.org
Impact of Fluorine Substitution on Molecular Properties and Potential Receptor Interactions
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it is relatively small in size (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). tandfonline.com This allows it to act as a bioisostere of hydrogen, but with profoundly different electronic effects.
For the this compound scaffold, the fluorine atom at the 6-position is expected to exert several key influences:
Metabolic Stability: The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol), making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com This can block metabolically labile sites, potentially increasing the compound's half-life.
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), with amino acid residues in a target protein's binding pocket.
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, which may favor a bioactive shape for optimal receptor binding.
One of the most significant effects of fluorine substitution is its ability to modulate the pKa of nearby functional groups through its powerful electron-withdrawing inductive effect. In the case of this compound, the fluorine atom on the aromatic ring withdraws electron density from the nitrogen atom of the amine moiety. This reduces the electron density on the nitrogen, making its lone pair of electrons less available to accept a proton.
Consequently, the introduction of the 6-fluoro substituent is expected to decrease the basicity of the tetrahydroisoquinoline nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterpart. This modulation of pKa is critical because the ionization state of a drug at physiological pH affects its solubility, membrane permeability, and binding to its biological target. A lower pKa can lead to a higher proportion of the neutral species, which may improve cell penetration.
Data is illustrative of general trends in similar molecules.
Electronic Effects: The electronic properties of substituents are often quantified by the Hammett constant (σ), which describes their electron-donating or electron-withdrawing nature. wikipedia.orgpharmacy180.com
Methyl (at C-3): The methyl group is weakly electron-donating through induction and hyperconjugation. Its primary influence is often steric, but its electronic contribution can subtly affect the molecule's properties.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and how it affects a molecule's ability to interact with a receptor.
Methyl (at C-3): The methyl group is larger than a hydrogen atom and its presence introduces significant steric bulk. This can be either beneficial or detrimental to activity. It may provide favorable van der Waals interactions within a hydrophobic pocket of the receptor or, conversely, cause steric clashes that prevent optimal binding. The orientation of the methyl group is dictated by the stereochemistry at the C-3 position.
The following table provides a comparison of the steric and electronic parameters for these groups.
Note: A positive Hammett constant indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.
Stereochemical Considerations in Structure-Activity Relationships
The presence of a methyl group at the C-3 position of the tetrahydroisoquinoline ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline and (S)-6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). The differential activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more precise and optimal interaction with the chiral binding site of the biological target.
For tetrahydroisoquinoline derivatives, stereochemistry has been shown to be a critical determinant of activity. For example, studies on related tetrahydroisoquinoline analogs have demonstrated that the (S)-enantiomer is often more active at certain receptors, while the (R)-enantiomer may be inactive or interact with different targets. nih.gov Therefore, a complete SAR study of this compound derivatives requires the synthesis and biological evaluation of individual enantiomers to determine which stereoisomer is responsible for the desired pharmacological effect.
Ligand-Based and Structure-Based Design Approaches Applied to this compound Analogs
Modern drug discovery often employs computational methods to rationalize SAR and guide the design of new, more potent, and selective analogs. Both ligand-based and structure-based approaches are highly applicable to the this compound scaffold. rsc.org
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active at the target.
Pharmacophore Modeling: By comparing the structures of active analogs, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the design of new analogs with improved features. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their structural properties. mdpi.com For derivatives of this compound, a QSAR model could reveal the quantitative impact of modifying steric and electronic properties at different positions on the scaffold.
Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy.
Molecular Docking: This technique computationally simulates the binding of a ligand to the active site of a target protein. scispace.comnih.gov Docking studies with this compound analogs can predict their binding orientation and affinity, providing insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity. nih.govtandfonline.com This information is invaluable for designing new derivatives with enhanced binding. For instance, docking could reveal an unoccupied hydrophobic pocket that could be filled by adding a larger substituent at a specific position on the tetrahydroisoquinoline ring.
These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. tandfonline.com
Computational and Theoretical Chemistry Approaches for 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and inherent reactivity of molecules like 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline. mdpi.com These studies provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.
Key parameters derived from these calculations include:
HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap often suggests high chemical reactivity and conductive properties. tandfonline.comfigshare.com For related THIQ derivatives, DFT studies have revealed reduced energy gaps, indicating a soft nature and higher reactivity, which can be essential for biological activity. mdpi.comtandfonline.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the molecule's surface. mdpi.com These maps identify electron-rich and electron-poor regions, which are critical for understanding non-covalent interactions with biological macromolecules. For the THIQ scaffold, MEP analyses typically show electron-rich sites near the nitrogen atoms, highlighting these areas as potential sites for hydrogen bonding or other donor-acceptor interactions. mdpi.comtandfonline.com
Global Reactivity Descriptors: Parameters such as chemical hardness, electronegativity, and electrophilicity indices are calculated to provide a quantitative assessment of the molecule's reactivity and electronic stability. mdpi.comresearchgate.net
These quantum chemical approaches allow researchers to understand the intrinsic properties of the this compound core, predicting its stability and sites of reactivity, which is invaluable information for designing derivatives with improved properties.
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to explore the conformational space, flexibility, and interactions of this compound, particularly when bound to a biological target. mdpi.com
The process typically involves:
System Setup: The molecule, often complexed with a protein target, is placed in a simulation box solvated with explicit water molecules (e.g., TIP3P water model) and neutralizing counter-ions to mimic physiological conditions. nih.gov
Force Field Application: A force field, such as OPLS (Optimized Potentials for Liquid Simulations), is applied to describe the potential energy of the system based on the positions of its atoms. nih.gov
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps where temperature and pressure are gradually stabilized. nih.gov
Production Run: A long-duration simulation (typically nanoseconds) is performed, during which the trajectory of each atom is calculated by solving Newton's equations of motion. mdpi.comnih.gov
Analysis of the MD trajectory provides critical information on the stability of the molecule within a binding site and its conformational flexibility. Researchers analyze metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and its target. mdpi.com These simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-receptor interactions that govern biological activity. tandfonline.com
Molecular Docking and Virtual Screening Methodologies for Target Identification
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. beilstein-journals.org For this compound, docking and virtual screening are essential first steps in identifying potential biological targets and prioritizing compounds for experimental testing. beilstein-journals.orgdanaher.com
The primary goals of molecular docking are:
Binding Pose Prediction: To determine the most likely conformation of the ligand within the active site of the target. beilstein-journals.org
Binding Affinity Estimation: To estimate the strength of the interaction, typically represented by a docking score, which helps in ranking potential drug candidates. scispace.com
Studies on various THIQ derivatives have demonstrated their potential to bind to a wide range of biological targets, including:
Microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1) tandfonline.com
KRas and VEGF receptors, implicated in cancer nih.gov
Nitric oxide synthases mdpi.com
HIV-1 Reverse Transcriptase scispace.com
The mTOR kinase, a key regulator of cell growth mdpi.com
Virtual screening involves docking large libraries of compounds against a specific target to identify "hits"—molecules that are predicted to bind with high affinity. This structure-based drug design approach allows for the rapid and cost-effective identification of promising lead compounds from which molecules like this compound can be developed. beilstein-journals.org
Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Techniques
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods establish a correlation between the biological activity of a set of compounds and their 3D molecular properties. danaher.com Techniques like Comparative Molecular Field Analysis (CoMFA) are instrumental in understanding the structural requirements for a ligand to interact effectively with its target. mdpi.com
In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. mdpi.com These field values are then used as independent variables to build a statistical model that predicts the biological activity. The results are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity:
Steric Contour Maps: Indicate where bulky groups increase or decrease activity.
Electrostatic Contour Maps: Show where positive or negative charges enhance or diminish activity.
A 3D-QSAR study on tetrahydroquinoline derivatives targeting the enzyme Lysine-specific demethylase 1 (LSD1) yielded robust CoMFA and CoMSIA (Comparative Molecular Similarity Index Analysis) models with good statistical and predictive properties (q² > 0.5 and R²pred > 0.6). mdpi.com Such models provide a detailed roadmap for modifying a lead compound like this compound to enhance its potency and selectivity. mdpi.com
| Model | q² (Cross-validated correlation coefficient) | R²pred (External prediction ability) | Field Contributions |
|---|---|---|---|
| CoMFA | 0.778 | 0.709 | Steric and Electrostatic |
| CoMSIA | 0.764 | 0.713 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
Cheminformatics and Data Mining for SAR Prediction and Lead Optimization
Cheminformatics and data mining play a crucial role in transforming raw biological data into actionable knowledge for lead optimization. danaher.com These approaches involve analyzing Structure-Activity Relationship (SAR) data from a series of analogs to identify key structural features that govern biological activity. rsc.org
For the tetrahydroisoquinoline scaffold, SAR studies have provided critical insights. For instance, research on morpholine-substituted tetrahydroquinoline derivatives revealed that the incorporation of electron-withdrawing trifluoromethyl groups significantly enhanced cytotoxic activity against cancer cell lines. mdpi.com Similarly, SAR analyses of other THIQ analogs have elucidated the impact of various functional groups on antibacterial or anti-mycobacterial properties. nih.gov
Computational tools used in this context include:
Molecular Fingerprinting and Similarity Searching: To identify compounds with similar structural features from large databases.
Machine Learning and Predictive Modeling: To build models that can predict the biological activity or other properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel, unsynthesized compounds. danaher.com
By systematically mining SAR data, researchers can make informed decisions on which modifications to this compound are most likely to improve its potency, selectivity, and drug-like properties, a process central to lead optimization. danaher.comnih.gov
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry is also applied to understand the synthesis of complex molecules. Theoretical studies on reaction mechanisms can illuminate the pathways, transition states, and intermediates involved in the formation of the tetrahydroisoquinoline core. rsc.org
Common synthetic routes for THIQs include the Pictet-Spengler condensation and the Bischler-Napieralski reaction. nih.gov The Pictet-Spengler reaction, for example, proceeds via the formation of an intermediate iminium ion, which then undergoes intramolecular cyclization. nih.gov
Quantum chemical calculations can be employed to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction.
Investigate Stereoselectivity: For a molecule like this compound, which has a chiral center at the C3 position, understanding the factors that control stereoselectivity is crucial. Theoretical models can predict which diastereomeric transition state is lower in energy, thus explaining why one stereoisomer is formed preferentially. This is particularly important in asymmetric synthesis strategies. rsc.org
While specific theoretical studies on the synthesis of this compound are not widely documented, the established computational methodologies can be readily applied to its known synthetic routes to optimize reaction conditions and enhance enantiomeric purity.
Advanced Analytical Methodologies in Research on 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline
Spectroscopic Techniques for Elucidating Novel Derivative Structures and Conformations
Spectroscopy is a cornerstone in the structural analysis of fluorinated tetrahydroisoquinolines, providing detailed insights into atomic connectivity, spatial arrangement, and molecular vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For fluorinated compounds, the incorporation of ¹⁹F NMR provides a powerful analytical advantage.
Fluorine-19 NMR (¹⁹F NMR): The ¹⁹F nucleus possesses a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive and specific technique. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique "fingerprint" that can assist in structural identification. nih.govrsc.org In the context of 6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, the ¹⁹F NMR spectrum would exhibit signals whose chemical shift and coupling constants (J-coupling) with neighboring protons (¹H) and carbons (¹³C) are diagnostic of the fluorine's position on the aromatic ring. This technique is particularly useful for confirming regiochemistry in synthetic routes and for studying intermolecular interactions. rsc.orgworktribe.com
2D-NMR Spectroscopy: While 1D NMR provides fundamental information, 2D-NMR experiments are essential for assembling the complete molecular structure of complex derivatives. Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY: Reveals ¹H-¹H coupling networks, allowing for the mapping of proton connectivity within the tetrahydroisoquinoline ring and the methyl group.
HSQC: Correlates directly bonded ¹H and ¹³C atoms, providing a definitive assignment of the carbon skeleton.
In cases of ambiguous regiochemistry, such as with fluorinated isoquinoline (B145761) isomers, a complete set of 2D NMR experiments is often required for definitive assignment, sometimes in conjunction with computational predictions of chemical shifts. uq.edu.au
Table 1: Illustrative NMR Data for a Related Fluorinated Tetrahydroisoquinoline Isomer Data presented for 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline to demonstrate typical spectral characteristics.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz |
| ¹⁹F | -121.2 | dd, J = 9.7, 5.7 |
| ¹H | 7.05-6.95 | m (Aromatic) |
| 3.60 | s (CH₂) | |
| 2.95 | t (CH₂) | |
| 2.75 | t (CH₂) | |
| 2.50 | s (N-CH₃) |
This interactive table showcases typical NMR data for a related compound, highlighting the diagnostic signals obtained from ¹⁹F and ¹H NMR experiments.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. researchgate.net The tetrahydroisoquinoline ring is not planar and can adopt different conformations, such as half-chair or twist forms. researchgate.netresearchgate.net The specific conformation can be influenced by the nature and position of substituents.
Table 2: Expected Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1100 - 1250 |
This table summarizes the key IR frequencies used to identify functional groups and aid in the conformational analysis of the target molecule and its derivatives.
Chromatographic Separations for Enantiomeric and Diastereomeric Purity
The presence of a chiral center at the C3 position (due to the methyl group) means that this compound exists as a pair of enantiomers. For pharmacological and clinical studies, it is often necessary to separate and evaluate the individual enantiomers, as they can exhibit different biological activities.
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for enantiomeric separation. However, an alternative and robust method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent, followed by separation of the resulting diastereomers on a standard achiral column using gas chromatography (GC) or HPLC. scirp.orgscirp.org
For substituted tetrahydroisoquinolines, (–)-(1R)-menthyl chloroformate has been successfully used as a chiral derivatizing agent. scirp.org It reacts with the secondary amine of the tetrahydroisoquinoline to form diastereomeric carbamates. These diastereomers have different physical properties and can be separated on a non-polar GC column, allowing for the accurate determination of enantiomeric excess (ee). scirp.org This method is advantageous as it is applicable to a wide range of THIQ derivatives and can be coupled with mass spectrometry (GC-MS) for definitive peak identification. scirp.org
Table 3: Example of GC Conditions for Diastereomer Separation of Derivatized THIQs
| Parameter | Condition |
| Technique | Gas Chromatography (GC) |
| Derivatizing Agent | (–)-(1R)-Menthyl Chloroformate |
| Column | Achiral, non-polar (e.g., HP-5) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Resolution (R) | Typically > 1.5 for baseline separation |
This interactive table outlines a typical derivatization-based chromatographic method for determining the enantiomeric purity of chiral tetrahydroisoquinolines.
X-ray Crystallography for Absolute Configuration Determination and Binding Mode Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For chiral compounds, this technique is the gold standard for determining the absolute configuration, provided a suitable crystal can be obtained. ed.ac.ukthieme-connect.de
The analysis of a derivative of a related fluorinated, methylated N-heterocycle, 6-fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline, reveals that the heterocyclic ring adopts a half-chair conformation. researchgate.net In this structure, the methyl and pyridyl substituents occupy specific (bisectorial and equatorial) positions. researchgate.net X-ray analysis also elucidates the nature of intermolecular interactions, such as N—H···N hydrogen bonds, which dictate how molecules pack in the crystal lattice. researchgate.net For novel derivatives of this compound, X-ray crystallography could similarly confirm the relative stereochemistry, reveal the preferred solid-state conformation, and, through anomalous dispersion methods (often requiring a heavy atom), determine the absolute configuration (R or S) at the C3 center. ed.ac.ukresearchgate.net
Table 4: Illustrative Crystallographic Data for a Related Fluorinated Heterocycle Data for 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ring Conformation | Half-chair |
| Key Intermolecular Interaction | N—H···N Hydrogen Bonds |
| Flack Parameter | Used to determine absolute structure |
This table presents key data obtained from an X-ray crystallographic study of a similar molecule, demonstrating the detailed structural insights provided by this technique.
Mass Spectrometry in Elucidating Reaction Pathways and Metabolites
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for identifying metabolites in complex biological matrices and for monitoring chemical reactions. nih.gov
The fragmentation of tetrahydroisoquinoline scaffolds in an MS experiment is often predictable. Common fragmentation pathways include the retro-Diels-Alder (RDA) reaction on the heterocyclic ring and cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. researchgate.net The specific fragmentation pattern of this compound would be influenced by the presence and location of the fluoro and methyl substituents.
In metabolic studies, LC-MS is used to detect potential biotransformation products. nsf.govnih.gov Samples from in vitro (e.g., liver microsomes) or in vivo studies are analyzed, and the data is searched for masses corresponding to the parent drug plus or minus the mass of common metabolic modifications. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites. ijpras.com
Table 5: Common Metabolic Biotransformations and Corresponding Mass Shifts
| Biotransformation | Mass Change (Da) | Potential Modification |
| Hydroxylation | +15.9949 | Addition of an -OH group |
| N-Dealkylation (of N-CH₃) | -14.0157 | Removal of a methyl group |
| Oxidation | +15.9949 (or -2.0156) | e.g., formation of N-oxide or C=O |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |
This table lists common metabolic reactions and the precise mass changes they produce, which are used in mass spectrometry to identify potential metabolites of a parent compound.
Emerging Research Areas and Future Directions for 6 Fluoro 3 Methyl 1,2,3,4 Tetrahydroisoquinoline Chemistry
Development of Innovative and Sustainable Synthetic Strategies
The synthesis of complex molecules like 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is an area of continuous innovation. Traditional methods for creating the THIQ core, such as the Pictet-Spengler condensation, have been foundational. nih.gov However, current research is focused on developing more efficient and environmentally friendly synthetic routes. There is a recognized need for effective methodologies to access varied fluorinated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, as synthetic routes for these compounds are not particularly abundant. thieme.de
Future strategies are likely to prioritize sustainability by employing methods that reduce waste, avoid harsh reagents, and improve energy efficiency. This includes the use of heteropolyacid catalysts, which are environmentally friendly, to produce N-sulfonyl-1,2,3,4-tetrahydroisoquinolines in moderate to high yields under mild conditions. researchgate.net Another innovative approach involves a de novo synthesis starting from substituted indene (B144670) derivatives, which undergo oxidative ring opening followed by a ring-closing reductive amination to form the THIQ structure. This method allows for the incorporation of fluorine-containing amines to build the final fluorinated THIQ derivatives.
| Strategy | Key Features | Potential Advantages |
| Pictet-Spengler | Condensation of a phenylethylamine with an aldehyde/ketone followed by acid-catalyzed cyclization. nih.gov | Well-established, reliable for core scaffold formation. nih.gov |
| Catalytic Hydrogenation | Reduction of a corresponding isoquinoline (B145761) precursor. | Direct route if the precursor is accessible. |
| "Green" Catalysis | Use of reusable or environmentally benign catalysts like Preyssler heteropolyacids. researchgate.net | Reduced environmental impact, mild reaction conditions, potentially high yields. researchgate.net |
| Oxidative Ring Opening/Closing | Starts from indene derivatives, involves olefin bond cleavage and subsequent reductive amination. | Novel route, allows for diverse substitutions. |
These modern chemical methods are expected to not only streamline the synthesis of this compound but also facilitate the creation of a library of related analogues for biological screening. nih.gov
Exploration of Novel Molecular Targets and Mechanistic Pathways
Derivatives of the tetrahydroisoquinoline scaffold are known to interact with a wide range of biological targets, suggesting significant therapeutic potential. tandfonline.com The presence of the fluorine atom in this compound can modulate its electronic properties and binding interactions, opening up possibilities for novel molecular targets.
Current research on related THIQ compounds has identified several promising areas of investigation:
Anticancer Targets: THIQ derivatives have been investigated as inhibitors of crucial cancer-related targets, including lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification. mdpi.com Other studies have shown that THIQs can target KRas protein, which is significant for its anti-angiogenesis activity. nih.gov
Neurological Receptors: The THIQ scaffold is a key component in compounds designed to target the central nervous system. chemimpex.com For example, fluorinated quinoline (B57606) derivatives have been synthesized to act as ligands for metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of CNS disorders. nih.gov
Antiviral Mechanisms: Novel tetrahydroisoquinoline-based compounds have demonstrated the ability to inhibit SARS-CoV-2 infection in vitro, suggesting a unique antiviral mechanism that could be effective in human lung cells. nih.gov
Future work will likely involve high-throughput screening and proteomics to identify the specific molecular partners of this compound. Understanding its mechanism of action—whether through enzyme inhibition, receptor modulation, or disruption of protein-protein interactions—will be crucial for its development as a therapeutic agent or a research tool. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. ijpsjournal.com For a scaffold like this compound, AI/ML can be applied at multiple stages of the development pipeline.
ML algorithms can build predictive models for structure-activity relationships (SAR) and structure-property relationships, even with limited initial data. frontiersin.org These models can then be used to:
Design Novel Derivatives: Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can propose new THIQ analogues with optimized properties, exploring a vast chemical space more efficiently than traditional methods. ijpsjournal.com
Predict Biological Activity: AI can screen virtual libraries of compounds against specific biological targets, prioritizing the most promising candidates for synthesis and testing. This has been applied in designing THIQ derivatives as anticancer agents by establishing 3D-QSAR models to predict activity against targets like LSD1. mdpi.com
Optimize Reaction Conditions: ML can be used to predict the optimal conditions for synthesizing THIQ derivatives, improving yields and reducing the need for extensive empirical experimentation. beilstein-journals.org
The integration of AI with automated robotic platforms could create "self-driving" laboratories that iteratively design, synthesize, and test new molecules, significantly accelerating the discovery of potent and selective drug candidates based on the this compound core. beilstein-journals.org
| AI/ML Application | Objective | Potential Impact |
| Generative Design | Create novel THIQ derivatives with desired properties (e.g., potency, selectivity, ADMET). ijpsjournal.com | Rapidly identify high-quality lead compounds. ijpsjournal.com |
| Predictive Modeling | Forecast biological activity and physicochemical properties from chemical structure. frontiersin.org | Reduce failure rates by prioritizing candidates with favorable profiles. |
| Reaction Optimization | Determine optimal synthetic parameters (catalyst, solvent, temperature) for higher yields. beilstein-journals.org | Increase efficiency and sustainability of chemical synthesis. beilstein-journals.org |
| Target Identification | Analyze biological data to propose novel molecular targets for the compound. | Uncover new therapeutic opportunities. |
Applications as Chemical Probes for Biological Systems
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for studying complex biological systems. A chemical probe is a small molecule used to selectively interact with a specific protein or pathway, allowing researchers to elucidate its function.
The fluorinated nature of the compound is particularly advantageous for this application. The ¹⁹F atom provides a unique spectroscopic handle for fluorine NMR studies, which can be used to monitor the compound's binding to its target protein and characterize its cellular environment. Furthermore, radiolabeled versions, such as with ¹⁸F, could be developed for use in Positron Emission Tomography (PET) imaging. nih.gov This would enable the non-invasive visualization and quantification of its target's distribution and density in living systems. nih.gov
For example, an ¹⁸F-labeled version of a related fluorinated quinoline was developed to image mGluR1 receptors in the brain, although its utility was limited by metabolic instability. nih.gov This highlights both the potential and the challenges in developing THIQ-based imaging agents. Derivatives of this compound could be optimized to overcome such limitations and serve as effective probes for neurological, oncological, or infectious disease research.
Addressing Long-standing Challenges in Tetrahydroisoquinoline Research
The broad therapeutic potential of THIQs is accompanied by several persistent challenges that future research on this compound must address. nih.gov One of the primary hurdles is achieving selectivity. tandfonline.com Because the THIQ scaffold can interact with numerous targets, designing derivatives that act on a single, desired target without causing off-target effects is a significant challenge.
Another key area is overcoming drug resistance. In both anticancer and antimicrobial applications, the emergence of resistance can render therapies ineffective. researchgate.net Future research will need to focus on designing next-generation THIQ derivatives that can circumvent known resistance mechanisms or act via novel pathways where resistance has not yet developed.
Finally, improving the drug-like properties of these compounds remains a priority. This includes optimizing their absorption, distribution, metabolism, and excretion (ADMET) profiles to ensure they can reach their target in the body at therapeutic concentrations and persist for an appropriate duration. Computational and theoretical studies are increasingly being used to predict these properties early in the design phase. researchgate.net Addressing these fundamental challenges will be critical to translating the promise of this compound and related compounds into clinical applications. nih.gov
Q & A
What are the most reliable synthetic routes for 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for high yield?
Basic Research Question
The compound can be synthesized via fluorination of pre-functionalized tetrahydroisoquinoline precursors. A common method involves using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under inert conditions (e.g., argon atmosphere) to prevent side reactions. Key steps include:
- Reductive amination : To introduce the methyl group at position 3.
- Electrophilic fluorination : Position-selective fluorination at C6 using anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–75°C) .
Optimization strategies: - Adjust stoichiometry of fluorinating agents to minimize byproducts.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Typical yields range from 53–61%, influenced by solvent choice and catalyst loading .
How do structural modifications at the 3-methyl and 6-fluoro positions influence the compound’s biological activity?
Advanced Research Question
The 3-methyl group enhances lipophilicity, improving membrane permeability, while the 6-fluoro substituent alters electronic properties (e.g., electron-withdrawing effects), affecting binding affinity to biological targets. Comparative studies of analogs show:
| Substituent Position | Biological Impact | Example Analog |
|---|---|---|
| 6-Fluoro, 3-Methyl | Enhanced receptor binding | 6-Fluoro-2-methyl-THIQ (IC₅₀: 12 nM for kinase inhibition) |
| 7-Fluoro, 3-Methyl | Reduced activity due to steric hindrance | 7-Fluoro-3-methyl-THIQ (IC₅₀: >1 µM) |
| Methodological insights: |
- Use molecular docking simulations to predict steric/electronic effects.
- Validate via competitive binding assays (e.g., fluorescence polarization) .
What analytical techniques are critical for characterizing this compound and resolving spectral contradictions?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The 6-fluoro substituent deshields adjacent protons, causing downfield shifts (δ 6.8–7.2 ppm) .
- HRMS : Confirm molecular weight (theoretical m/z: 179.21 for C₁₀H₁₂FN) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine vs. methyl positioning) .
For conflicting data (e.g., unexpected coupling constants), perform variable-temperature NMR or isotopic labeling to clarify conformational dynamics .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO vs. saline).
- Purification protocols : Employ preparative HPLC to isolate the compound to >98% purity, as trace impurities (e.g., unreacted precursors) may skew results .
- Meta-analysis : Compare datasets from studies using orthogonal methods (e.g., SPR vs. radioligand binding) to identify systematic biases .
What computational tools are effective for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Leverage in silico models to predict:
- Lipophilicity (LogP) : Use SwissADME to estimate LogP (~2.1), critical for blood-brain barrier penetration .
- Metabolic stability : CYP450 metabolism can be simulated via StarDrop or Schrödinger’s ADMET Predictor. Fluorine at C6 reduces oxidative degradation compared to non-fluorinated analogs .
- Toxicity : ProTox-II predicts low hepatotoxicity (Probability: 0.23) but moderate cardiotoxicity risk due to hERG channel interactions .
How does the stereochemistry at the 3-methyl position affect synthetic pathways and bioactivity?
Advanced Research Question
The 3-methyl group’s stereochemistry influences both synthesis and activity:
- Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rhodium catalysts yield enantiopure forms.
- Bioactivity : (R)-3-methyl shows 5-fold higher affinity for serotonin receptors than (S)-3-methyl in radioligand assays .
Methodological recommendations: - Use chiral HPLC (e.g., Chiralpak IA column) for enantiomer separation.
- Conduct circular dichroism (CD) to confirm absolute configuration .
What strategies improve the compound’s stability under physiological conditions?
Basic Research Question
Stability challenges include hydrolysis of the tetrahydroisoquinoline ring and demethylation. Solutions:
- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.
- Structural tweaks : Introduce electron-donating groups (e.g., methoxy at C7) to stabilize the ring against acidic degradation .
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring are recommended .
How can researchers validate target engagement in complex biological systems?
Advanced Research Question
Use a multi-modal approach:
- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture target proteins in live cells.
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein denaturation shifts after compound treatment .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
